4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid
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Overview
Description
(S)-2-(N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)hexanamido)-3-methylbutanoic acid compound with 4-(((2S,4R)-1-([1,1’-biphenyl]-4-yl)-5-ethoxy-4-me is a complex organic compound that features multiple functional groups, including tetrazole, biphenyl, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the biphenyl-tetrazole moiety: This can be achieved through a cycloaddition reaction between an azide and a nitrile.
Amide bond formation: The biphenyl-tetrazole intermediate is then reacted with a suitable amine to form the amide bond.
Final coupling: The resulting intermediate is coupled with the appropriate carboxylic acid derivative under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole ring or the amide moiety.
Reduction: Reduction reactions can occur at the biphenyl or tetrazole rings.
Substitution: The biphenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly as a scaffold for designing inhibitors or modulators of biological pathways.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring, for example, is known to mimic carboxylate groups, potentially allowing the compound to act as an inhibitor of enzymes that recognize carboxylates.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)hexanamido)-3-methylbutanoic acid: A similar compound without the additional biphenyl-ethoxy moiety.
(S)-2-(N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)hexanamido)-3-methylbutanoic acid compound with 4-(((2S,4R)-1-([1,1’-biphenyl]-4-yl)-5-methoxy-4-me: A compound with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in the biphenyl moiety may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to similar compounds.
Properties
Molecular Formula |
C49H60N6O8 |
---|---|
Molecular Weight |
861.0 g/mol |
IUPAC Name |
4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H31N5O3.C24H29NO5/c1-4-5-6-11-22(31)30(23(17(2)3)25(32)33)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24;1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h7-10,12-15,17,23H,4-6,11,16H2,1-3H3,(H,32,33)(H,26,27,28,29);4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t23-;17-,21+/m01/s1 |
InChI Key |
WZUPYRPHAZRYJC-IWVRLMMRSA-N |
Isomeric SMILES |
CCCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O.CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O |
Canonical SMILES |
CCCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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